N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Catalog No.
S12579470
CAS No.
M.F
C19H23NO5S
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-me...

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C19H23NO5S/c1-12(2)15-9-19(13(3)7-17(15)23-4)26(21,22)20-10-14-5-6-16-18(8-14)25-11-24-16/h5-9,12,20H,10-11H2,1-4H3

InChI Key

XFINLWANMBTGQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(C)C)OC

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety, a sulfonamide group, and various aromatic substituents. The compound's molecular formula is C22H27N3O6SC_{22}H_{27}N_{3}O_{6}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Due to its functional groups:

  • Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
  • Reduction: If nitro groups are present, they can be reduced to amines.
  • Substitution: The sulfonamide group is capable of participating in nucleophilic substitution reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further derivatization.

Preliminary studies suggest that N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide may exhibit significant biological activity. Specifically, it has been investigated for its potential role as an anticancer agent. Its mechanism of action appears to involve the inhibition of mitochondrial membrane potential, which is critical for the survival of glucose-starved tumor cells. This property could position it as a candidate for further research in cancer therapeutics.

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

  • Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
  • Synthesis of the Sulfonamide Group: The sulfonamide can be prepared by reacting an amine with a sulfonyl chloride.
  • Coupling Reactions: The benzodioxole moiety is coupled with other components using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These methods illustrate the complexity and multi-step nature of synthesizing this compound.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide has potential applications in various fields:

  • Medicinal Chemistry: Investigated as an anticancer agent.
  • Chemical Biology: Used in high-throughput screening assays for identifying small molecules that selectively target cancer cells.

These applications underscore its significance in advancing therapeutic strategies against cancer.

Interaction studies involving this compound focus on its ability to modulate biological pathways relevant to cancer cell metabolism and survival. Research indicates that it may interact with key proteins involved in the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and proliferation. Further studies are necessary to elucidate these interactions and their implications for therapeutic development.

Several compounds share structural similarities with N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
N-[4-(1,3-benzodioxol)]methyl-N,N-dimethylbenzene-sulfonamideContains benzodioxole and sulfonamideInvestigated for similar anticancer properties
5-{4-[2H-benzodioxol]}piperazineContains piperazine ringPotential neuroactive properties
1-[7-Methoxy-benzodioxol]methyl-piperazineSimilar benzodioxole structureAntidepressant effects reported

The unique combination of the benzodioxole moiety with specific aromatic substituents and a sulfonamide group distinguishes N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide from other similar compounds, potentially enhancing its efficacy and specificity in targeting cancer cells.

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

377.12969401 g/mol

Monoisotopic Mass

377.12969401 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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